Parecoxib Regio Isomer refers to a specific compound within the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as cyclooxygenase-2 inhibitors. Parecoxib is a selective inhibitor of cyclooxygenase-2, an enzyme involved in the inflammatory process. It is primarily used for the short-term management of postoperative pain and is marketed under the brand name Dynastat in Europe. This compound is notable for its water-solubility and injectable formulation, making it suitable for use when oral medications are impractical .
Parecoxib is classified as a small molecule and belongs to the category of analgesics and anti-inflammatory agents. It has been approved for medical use in several countries, although it faced non-approval by the United States Food and Drug Administration due to safety concerns linked to cardiovascular risks associated with its use, particularly in patients undergoing cardiac surgery . The compound was developed by a team at the Searle division of Monsanto, led by John Talley, and was patented in 1996 before gaining approval in 2002 for clinical use .
The synthesis of Parecoxib involves several key steps:
This method is advantageous due to its low initial raw material cost and suitability for large-scale industrial production, highlighting its efficiency compared to previous methods .
The molecular formula of Parecoxib is , with a molar mass of approximately 370.42 g/mol. The structure features a sulfonamide group linked to an isoxazole ring, which is critical for its biological activity. The compound's three-dimensional structure can be represented as follows:
The structural representation can be visualized using various chemical drawing tools or databases such as DrugBank or PubChem .
Parecoxib undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are crucial for understanding the drug's mechanism of action and its therapeutic efficacy .
Parecoxib acts primarily as a selective inhibitor of cyclooxygenase-2. The mechanism involves:
This mechanism underscores its utility in managing acute pain effectively.
The physical properties of Parecoxib include:
These properties influence its pharmacokinetics and therapeutic application .
The polar surface area is about 89.27 Ų, which affects its absorption characteristics. The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability .
Parecoxib has significant applications in clinical settings:
Its role as a parenteral COX-2 inhibitor marks it as a valuable tool in both clinical practice and pharmaceutical research .
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5